Methyl 1-propenyl disulfide

Description

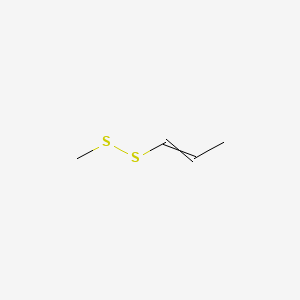

Structure

3D Structure

Properties

CAS No. |

5905-47-5 |

|---|---|

Molecular Formula |

C4H8S2 |

Molecular Weight |

120.2 g/mol |

IUPAC Name |

(E)-1-(methyldisulfanyl)prop-1-ene |

InChI |

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+ |

InChI Key |

FUDUFCLRGSEHAJ-ONEGZZNKSA-N |

SMILES |

CC=CSSC |

Isomeric SMILES |

C/C=C/SSC |

Canonical SMILES |

CC=CSSC |

density |

0.955-0.961 |

physical_description |

colourless liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Biochemical Genesis of Methyl 1-Propenyl Disulfide: A Technical Guide for Researchers

Abstract

Methyl 1-propenyl disulfide is a key organosulfur compound contributing to the characteristic flavor and aroma profile of plants in the Allium genus, most notably the onion (Allium cepa). Its formation is not a direct enzymatic product but rather the result of a cascade of biochemical and chemical reactions initiated by tissue damage. This in-depth technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of Methyl 1-propenyl disulfide, designed for researchers, scientists, and professionals in drug development. We will delve into the precursor molecules, the critical enzymatic steps, the chemistry of reactive intermediates, and the subsequent non-enzymatic transformations. This guide emphasizes the causality behind the molecular transformations and provides a framework for the experimental analysis of this important flavor compound.

Introduction: The Flavor Chemistry of Allium Species

The characteristic pungent and savory flavors of Allium species are not present in the intact plant tissues. Instead, they are rapidly generated upon cellular disruption, such as cutting or crushing, which triggers a sophisticated chemical defense mechanism. This process releases a complex mixture of volatile sulfur compounds, including thiosulfinates, disulfides, and other related molecules. Methyl 1-propenyl disulfide is a significant contributor to this volatile profile, and understanding its formation is crucial for flavor science, food chemistry, and exploring the potential bioactivities of these compounds.

The Precursor Landscape: S-Alk(en)yl-L-cysteine Sulfoxides

The journey to Methyl 1-propenyl disulfide begins with stable, non-volatile sulfur-containing amino acid derivatives known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). In onions, the primary precursors are S-methyl-L-cysteine sulfoxide (methiin) and S-(1-propenyl)-L-cysteine sulfoxide (isoalliin). These precursors are biosynthesized in the plant from glutathione and are compartmentalized within the cell's cytoplasm, separate from the enzyme that will later act upon them.

The Initiating Event: Alliinase and the Formation of Sulfenic Acids

Upon tissue damage, the cellular compartmentalization is breached, bringing the ACSOs into contact with the vacuolar enzyme alliinase (EC 4.4.1.4). Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, rapidly catalyzes the cleavage of the C-S bond in the ACSOs. This enzymatic reaction yields pyruvate, ammonia, and highly reactive sulfenic acids.[1]

Specifically:

-

Methiin is converted by alliinase to methanesulfenic acid (CH₃SOH).

-

Isoalliin is converted by alliinase to 1-propenesulfenic acid (CH₃CH=CHSOH).

These sulfenic acids are transient but pivotal intermediates in the formation of all subsequent volatile sulfur compounds.[1]

The Formation of Thiosulfinates: The Precursors to Disulfides

Sulfenic acids are highly unstable and readily undergo a spontaneous self-condensation reaction to form thiosulfinates.[1] In the context of Methyl 1-propenyl disulfide formation, a mixed thiosulfinate is the key intermediate. This occurs through the condensation of one molecule of methanesulfenic acid and one molecule of 1-propenesulfenic acid to form S-methyl 1-propenethiosulfinate .

The formation of symmetrical thiosulfinates, such as S-methyl methanethiosulfinate and S-(1-propenyl) 1-propenethiosulfinate, also occurs through the condensation of two identical sulfenic acid molecules.

The Final Transformation: Decomposition of Thiosulfinates to Disulfides

Thiosulfinates are themselves unstable and undergo further decomposition to form a variety of volatile sulfur compounds, including the more stable disulfides. The formation of Methyl 1-propenyl disulfide is a result of the decomposition of S-methyl 1-propenethiosulfinate. While the precise mechanism in the complex environment of crushed onion is multifaceted, a key proposed pathway involves the homolytic cleavage of the S-S bond in the thiosulfinate, leading to the formation of sulfinyl and thienyl radicals. These radicals can then recombine to form disulfides.

Another significant pathway for the formation of mixed disulfides involves the reaction of a thiosulfinate with a thiol.[2] This reaction proceeds via a nucleophilic attack of the thiol on one of the sulfur atoms of the thiosulfinate's disulfide bond, leading to the formation of a new, mixed disulfide and a sulfenic acid.

The overall transformation can be summarized as:

2 S-methyl 1-propenethiosulfinate → 2 Methyl 1-propenyl disulfide + O₂ (simplified representation)

It is important to note that this final step is generally considered to be a non-enzymatic, spontaneous chemical transformation.

Visualization of the Biochemical Pathway

The following diagram illustrates the key steps in the formation of Methyl 1-propenyl disulfide.

Caption: Biochemical pathway of Methyl 1-propenyl disulfide formation.

Experimental Protocol: Extraction and Analysis of Methyl 1-Propenyl Disulfide from Onion

This section provides a detailed methodology for the extraction and analysis of volatile sulfur compounds, including Methyl 1-propenyl disulfide, from onion tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

Fresh onions (Allium cepa)

-

Dichloromethane (CH₂Cl₂), GC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., diallyl disulfide, if quantitative analysis is desired)

-

Liquid nitrogen

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

SPME fibers (e.g., PDMS/DVB) for headspace analysis (alternative to solvent extraction)

Sample Preparation and Extraction

-

Homogenization: Immediately after cutting, weigh a known amount of fresh onion tissue (e.g., 10 g) and flash-freeze it in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Solvent Extraction: Transfer the powdered onion tissue to a flask containing a known volume of dichloromethane (e.g., 50 mL). If using an internal standard, add it to the solvent at this stage.

-

Extraction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) in a sealed container to prevent the loss of volatile compounds.

-

Drying and Concentration: Filter the extract to remove solid plant material. Dry the filtrate over anhydrous sodium sulfate. Carefully concentrate the extract to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen. Caution: Over-concentration can lead to the loss of volatile analytes.

GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar or semi-polar capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to separate the volatile compounds. A typical program might be: 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-350.

-

Identification: Identify Methyl 1-propenyl disulfide by comparing its mass spectrum and retention time with that of an authentic standard or by matching the spectrum with a reference library (e.g., NIST). The mass spectrum of Methyl 1-propenyl disulfide will show characteristic fragmentation patterns.

-

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME)

For a solvent-free approach, HS-SPME can be employed.

-

Place a known amount of freshly chopped onion in a sealed vial.

-

Expose an SPME fiber to the headspace above the sample for a defined period to adsorb the volatile compounds.

-

Desorb the analytes from the fiber directly in the hot injection port of the GC-MS.

This method is rapid and minimizes sample preparation artifacts.[3]

Quantitative Data Summary

The concentration of Methyl 1-propenyl disulfide and other sulfur compounds can vary significantly depending on the onion cultivar, growing conditions, and storage. The following table provides a representative summary of the relative abundance of major sulfur volatiles found in onion extracts, as analyzed by GC-MS.

| Compound | Relative Abundance (%) |

| Methyl 1-propenyl disulfide | 5 - 15 |

| Dipropyl disulfide | 20 - 40 |

| Methyl propyl disulfide | 10 - 25 |

| Dipropyl trisulfide | 5 - 15 |

| Propanethial S-oxide | 1 - 10 |

Note: These values are illustrative and can vary widely.

Conclusion and Future Directions

The formation of Methyl 1-propenyl disulfide is a complex process initiated by the enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxide precursors, leading to the formation of reactive sulfenic acids. The subsequent spontaneous condensation to a mixed thiosulfinate and its decomposition are key chemical transformations that yield the final disulfide product. A thorough understanding of this pathway is essential for manipulating and optimizing the flavor profiles of Allium species and for exploring the pharmacological potential of their unique sulfur chemistry.

Future research should focus on elucidating the precise kinetics and potential enzymatic involvement in the decomposition of thiosulfinates to disulfides within the cellular matrix. Furthermore, advanced analytical techniques can provide a more detailed quantitative picture of the volatile profiles in different Allium varieties and under various processing conditions.

References

-

Machová, M., Bajer, T., Šilha, D., Ventura, K., & Bajerová, P. (2019). Release of volatile compounds from sliced onion analysed by gas chromatography coupled to mass spectrometry and its antimicrobial activity. CABI Digital Library. [Link]

-

Gruhlke, M. C. H., & Slusarenko, A. J. (2012). The biology of garlic (Allium sativum L.). ResearchGate. [Link]

- Wall, M. M., & Corgan, J. N. (1992). Comparison of Three Analytical Methods for Measurement of Onion Pungency. Subtropical Plant Science.

-

Järvenpää, E. P., Zhang, Z., Huopalahti, R., & King, J. W. (1998). Determination of fresh onion (Allium cepa L.) volatiles by solid phase microextraction combined with gas chromatography-mass spectrometry. ResearchGate. [Link]

-

Lanzotti, V. (2006). Biosynthetic pathway of thiosulfinates. ResearchGate. [Link]

-

Machová, M., Bajer, T., Šilha, D., Ventura, K., & Bajerová, P. (2019). Release of volatile compounds from sliced onion analysed by gas chromatography coupled to mass spectrometry and its antimicrobial activity. CABI Digital Library. [Link]

- Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007).

-

Rojas, L. F., et al. (2024). HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia. Redalyc. [Link]

-

Ceballos-Ceballos, M. J., et al. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. PubMed Central. [Link]

-

Lekshmi, N. C. J. P., et al. (2014). GC-MS Characterization of Volatile Odorous Compounds in Allium Cepa. ResearchGate. [Link]

-

Zhang, G., Li, B., Lee, C. H., & Parkin, K. L. (2013). Cysteine and Glutathione Mixed-Disulfide Conjugates of Thiosulfinates: Chemical Synthesis and Biological Activities. Journal of Agricultural and Food Chemistry. [Link]

-

Ceballos-Ceballos, M. J., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. [Link]

-

Human Metabolome Database. (2012). Methyl 1-(1-propenylthio)propyl disulfide. HMDB. [Link]

-

FooDB. (2010). (Z)-Methyl 1-propenyl disulfide. FooDB. [Link]

-

D'Auria, M., & Racioppi, R. (2018). HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (allium ascalonicum L.). ResearchGate. [Link]

-

Li, Y., et al. (2025). Unraveling volatile metabolites in pigmented onion (Allium cepa L.) bulbs through HS-SPME/GC–MS-based metabolomics and machine learning. Frontiers in Plant Science. [Link]

-

Aoyagi, M., et al. (2011). Structure and bioactivity of thiosulfinates resulting from suppression of lachrymatory factor synthase in onion. PubMed. [Link]

-

Ramirez, D. A., et al. (2023). Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus. ResearchGate. [Link]

-

Lundstrom, R. C. (1994). Enzymatic catalysis of disulfide formation. PubMed. [Link]

-

Capozzi, F., et al. (2019). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. MDPI. [Link]

-

Wikipedia. (n.d.). Methanesulfonic acid. Wikipedia. [Link]

-

NIST. (n.d.). Disulfide, methyl 1-propenyl. NIST WebBook. [Link]

-

Guzaev, A. (2024). Methanesulfonic acid neutralisation? ResearchGate. [Link]

-

Mansuy, D., & Dansette, P. M. (2011). Sulfenic acids as reactive intermediates in xenobiotic metabolism. PubMed. [Link]

-

Van der Snickt, T., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

-

NIST. (n.d.). Disulfide, methyl 1-propenyl, trans-. NIST WebBook. [Link]

-

Human Metabolome Database. (2012). Methyl 2-propenyl disulfide. HMDB. [Link]

-

NIST. (n.d.). Disulfide, methyl 1-propenyl, cis-. NIST WebBook. [Link]

Sources

Methyl 1-Propenyl Disulfide: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 1-propenyl disulfide is a volatile organosulfur compound of significant interest due to its contribution to the characteristic flavors and potential bioactivities of certain plant species. This technical guide provides an in-depth exploration of the natural sources of methyl 1-propenyl disulfide, with a primary focus on the Allium genus. The document elucidates the biosynthetic pathway leading to its formation, offering a detailed, step-by-step protocol for its extraction and characterization using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Furthermore, this guide delves into the known biological and toxicological profile of methyl 1-propenyl disulfide, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemistry and Significance of Methyl 1-Propenyl Disulfide

Methyl 1-propenyl disulfide (C₄H₈S₂) is a member of the disulfide family, characterized by a sulfur-sulfur bond. This volatile compound exists as (E) and (Z) isomers and is a key contributor to the aroma and flavor profiles of several plant species, most notably those in the Allium genus. Its presence is a result of enzymatic reactions that occur when plant tissues are damaged. Beyond its sensory attributes, the study of methyl 1-propenyl disulfide and related organosulfur compounds is driven by their potential pharmacological activities.

Natural Sources: A Predominance in the Allium Genus

The primary and most well-documented natural sources of methyl 1-propenyl disulfide are plants belonging to the genus Allium. This diverse genus includes common culinary and medicinal plants such as:

-

Onions (Allium cepa) : A significant source of methyl 1-propenyl disulfide, contributing to their characteristic pungent aroma.

-

Garlic (Allium sativum) : While known for other sulfur compounds like allicin, garlic also contains methyl 1-propenyl disulfide.[1]

-

Welsh onions (Allium fistulosum)

-

Green onions

-

Red onions

The compound has been specifically identified in the leaf extracts of wild garlic (Allium ursinum) , where both (E) and (Z) isomers have been detected.

It is crucial to differentiate the organosulfur compound profiles of Allium species from other plants known for their sulfur content. For instance, the Brassicaceae family (e.g., broccoli, cabbage) is rich in glucosinolates and S-methyl cysteine sulfoxide, which are different classes of sulfur-containing phytochemicals. Similarly, the potent aroma of the durian fruit (Durio sp.) is attributed to a complex mixture of volatile sulfur compounds, but current research does not indicate the presence of methyl 1-propenyl disulfide.

An important clarification is the case of the Australian stinging tree, Dendrocnide excelsa. Its severe sting is not caused by sulfur compounds but by neurotoxic peptides called gympietides.

Biosynthesis: An Enzymatically Driven Pathway

Methyl 1-propenyl disulfide is not present in intact plant cells. Its formation is a rapid enzymatic process initiated by tissue damage, such as cutting or crushing. The biosynthesis is a secondary event, stemming from the breakdown of stable precursor molecules, the S-alk(en)yl-L-cysteine sulfoxides.

The key steps in the biosynthesis are as follows:

-

Precursor Synthesis : The plant synthesizes S-alk(en)yl-L-cysteine sulfoxides, such as S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin), which are stored in the cytoplasm.

-

Enzyme Release : Upon tissue damage, the enzyme alliinase, which is sequestered in the vacuole, is released.

-

Enzymatic Cleavage : Alliinase cleaves the S-alk(en)yl-L-cysteine sulfoxides into sulfenic acids, pyruvate, and ammonia.

-

Condensation and Rearrangement : The highly reactive sulfenic acids spontaneously condense and rearrange to form various volatile sulfur compounds, including thiosulfinates.

-

Disulfide Formation : These unstable intermediates can then decompose and rearrange to form more stable disulfides, such as methyl 1-propenyl disulfide.

Sources

The Biological Activity of Methyl 1-Propenyl Disulfide: A Technical Guide for Researchers

Preamble: Navigating the Frontier of Organosulfur Compound Research

In the realm of natural product chemistry and drug development, organosulfur compounds derived from Allium species, such as garlic and onions, have garnered significant attention for their diverse and potent biological activities. While compounds like allicin, diallyl disulfide (DADS), and diallyl trisulfide (DATS) have been the subject of extensive research, a vast array of structurally related molecules remains less explored. This guide focuses on one such compound: Methyl 1-propenyl disulfide.

It is imperative to state at the outset that dedicated research on the specific biological activities of Methyl 1-propenyl disulfide is currently limited. Therefore, this technical guide is structured to provide a comprehensive overview of its known properties, while extensively leveraging the wealth of data on analogous organosulfur compounds to infer its probable biological potential and mechanisms of action. This approach allows us to build a robust theoretical framework and provide actionable experimental protocols for researchers poised to investigate this promising molecule. Our objective is to synthesize existing knowledge to empower scientists and drug development professionals to explore the therapeutic possibilities of Methyl 1-propenyl disulfide with scientific rigor.

Compound Profile: Methyl 1-propenyl disulfide

Methyl 1-propenyl disulfide is a volatile organosulfur compound naturally occurring in plants of the Allium genus, including onions (Allium cepa) and garlic (Allium sativum). It contributes to the characteristic flavor and aroma of these plants. The compound exists as (E) and (Z) stereoisomers[1][2][3].

| Property | Value | Source |

| Molecular Formula | C4H8S2 | [2] |

| Molecular Weight | 120.24 g/mol | [2] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Solubility | Likely soluble in organic solvents | Inferred from related compounds |

Postulated Biological Activities and Underlying Mechanisms

Based on the well-documented bioactivities of structurally similar organosulfur compounds from Allium species, Methyl 1-propenyl disulfide is hypothesized to exhibit a range of therapeutic effects. The disulfide bond is a key functional group that is believed to be central to the biological activity of these compounds[4].

Anticancer Potential

Organosulfur compounds from garlic and onions are known to possess significant anticancer properties[5][6]. The proposed mechanisms are multifaceted and often involve the modulation of critical cellular pathways.

2.1.1. Induction of Apoptosis and Cell Cycle Arrest:

A primary anticancer mechanism of related compounds involves the induction of programmed cell death (apoptosis) and the halting of the cell cycle, predominantly in the G2/M phase, in cancer cells[5]. This is often mediated through the activation of caspase cascades and the modulation of cell cycle regulatory proteins. For instance, the thioredoxin redox inhibitor 1-methylpropyl 2-imidazolyl disulfide has been shown to induce G2/M phase arrest and increase intracellular reactive oxygen species (ROS) and caspase-3 activity in multiple myeloma cells[7].

2.1.2. Modulation of Signaling Pathways:

Key signaling pathways implicated in cancer progression are often targeted by organosulfur compounds. These include:

-

NF-κB Pathway: Inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a crucial regulator of inflammation and cell survival, is a common mechanism[4][8].

-

Nrf2 Pathway: Activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway can protect normal cells from oxidative stress and may also play a role in cancer prevention[9][10].

2.1.3. Inhibition of Angiogenesis and Metastasis:

Some organosulfur compounds have been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical for tumor growth and progression.

Below is a diagram illustrating the postulated anticancer mechanisms of action for Methyl 1-propenyl disulfide, based on related compounds.

Caption: Postulated Anticancer Mechanisms of Methyl 1-propenyl disulfide.

Antimicrobial Activity

Disulfide-containing compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens[11].

2.2.1. Mechanism of Action:

The antimicrobial effects of organosulfur compounds are largely attributed to their ability to interact with thiol-containing enzymes and proteins in microorganisms[12]. This can lead to:

-

Disruption of Cell Membrane Integrity: As observed with DATS on Campylobacter jejuni, these compounds can cause physical damage to the bacterial cell membrane, leading to leakage of intracellular contents and cell death[13].

-

Inhibition of Essential Enzymes: By reacting with sulfhydryl groups in enzymes, they can inactivate critical metabolic pathways.

-

Interference with Nucleic Acid and Protein Synthesis: Some antimicrobial agents can bind to DNA and RNA or inhibit the machinery of protein synthesis, thereby halting microbial growth and replication[14].

Antioxidant Properties

Organosulfur compounds are potent antioxidants that can mitigate oxidative stress, a key factor in many chronic diseases[4].

2.3.1. Mechanisms of Antioxidant Action:

The antioxidant activity of these compounds is multifaceted and includes:

-

Direct Radical Scavenging: They can directly neutralize reactive oxygen species (ROS) through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET)[15].

-

Enhancement of Endogenous Antioxidant Defenses: A significant mechanism is the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), and increases the synthesis of glutathione (GSH), a major intracellular antioxidant[9][10].

-

Metal Chelation: Some compounds can chelate pro-oxidant metal ions, preventing them from participating in redox reactions that generate free radicals[15].

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and organosulfur compounds have demonstrated significant anti-inflammatory properties[8][16][17].

2.4.1. Modulation of Inflammatory Pathways:

The anti-inflammatory effects are primarily achieved through the modulation of key signaling pathways:

-

Inhibition of NF-κB: As a central regulator of inflammation, the inhibition of NF-κB activation by organosulfur compounds leads to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS)[8][18][19].

-

MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 and ERK, also contributes to the suppression of inflammatory responses[8].

Caption: Postulated Anti-inflammatory Signaling Pathway Modulation.

Methodologies for Assessing Biological Activity

For researchers aiming to validate the hypothesized biological activities of Methyl 1-propenyl disulfide, a range of standardized in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity Assessment

A workflow for the preliminary in vitro assessment of anticancer activity is presented below.

Caption: Workflow for In Vitro Anticancer Activity Assessment.

3.1.1. Detailed Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[20][21].

-

Cell Seeding: Seed cancer cells (e.g., HT-29, BxPC-3) and a normal cell line (e.g., WI-38 fibroblasts) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment[20].

-

Compound Treatment: Prepare serial dilutions of Methyl 1-propenyl disulfide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24 and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

3.2.1. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[13].

-

Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of Methyl 1-propenyl disulfide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Method | Principle | Application |

| Broth Microdilution | Determines the lowest concentration that inhibits microbial growth in a liquid medium. | Quantitative measure of antimicrobial potency (MIC). |

| Disk Diffusion | Measures the zone of growth inhibition around a disk impregnated with the test compound on an agar plate. | Qualitative assessment of antimicrobial activity. |

Antioxidant Capacity Assays

A combination of assays is recommended to evaluate the multifaceted antioxidant potential.

| Assay | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| ABTS Radical Cation Decolorization | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at 734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured at 593 nm. |

Future Directions and Concluding Remarks

Methyl 1-propenyl disulfide represents a compelling yet understudied molecule within the vast family of Allium-derived organosulfur compounds. The extensive body of research on its structural analogs provides a strong rationale for its investigation as a potential anticancer, antimicrobial, antioxidant, and anti-inflammatory agent.

This guide has provided a foundational understanding of its likely biological activities and the mechanistic pathways it may modulate. The detailed experimental protocols and workflows offer a practical starting point for researchers to systematically evaluate its therapeutic potential.

Future research should focus on:

-

In-depth in vitro studies to confirm the hypothesized biological activities and elucidate the specific molecular targets and signaling pathways affected by Methyl 1-propenyl disulfide.

-

In vivo studies in appropriate animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-activity relationship studies to compare its potency with other known organosulfur compounds and to potentially design more effective derivatives.

By building upon the knowledge of related compounds and employing rigorous scientific methodology, the research community can unlock the full therapeutic potential of Methyl 1-propenyl disulfide and contribute to the development of novel, natural product-based therapies.

References

-

Arreola, R., Quintero-Fabián, S., López-Roa, R. I., Flores-Gutiérrez, E. O., Reyes-Grajeda, J. P., Carrera-Quintanar, L., & Ortuño-Sahagún, D. (2015). Organosulfur compounds from alliaceae in the prevention of human pathologies. Oxidative Medicine and Cellular Longevity, 2015, 897307. [Link]

-

Đorđević, N., M. D. (2023). Antioxidant mechanisms of organosulfur compounds: HAT (1), SPLET (2), SET-PT (3). ResearchGate. [Link]

-

García-García, A., De-la-Fuente-Juárez, C. M., & Campos-Lara, M. G. (2023). An Overview of Organosulfur Compounds from Allium spp.: From Processing and Preservation to Evaluation of Their Bioavailability, Antimicrobial, and Anti-inflammatory Properties. ResearchGate. [Link]

-

Abdel-Wahab, M. H., El-Mahdy, M. A., & Abdel-Latif, H. A. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1279. [Link]

-

Abdel-Wahab, M. H., El-Mahdy, M. A., & Abdel-Latif, H. A. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. MDPI. [Link]

-

Block, E., Naganathan, S., Putman, D., & Zhao, S. H. (1992). Organosulfur chemistry of garlic and onion: Recent results. Pure and Applied Chemistry, 64(6), 767-774. [Link]

-

Kim, M. S., & Kim, S. H. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Food Science and Human Wellness, 9(3), 205-214. [Link]

-

Lee, D. Y., Li, H., Lim, H. J., Lee, H. J., Jeon, R., & Ryu, J. H. (2017). The Anti-Inflammatory and Vasodilating Effects of Three Selected Dietary Organic Sulfur Compounds from Allium Species. Molecules, 22(9), 1509. [Link]

-

Roldán-Marín, E., & Sánchez-Escalante, A. (2022). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. Foods, 11(15), 2243. [Link]

-

Ha, A. W., Kim, W. K., & Lee, D. Y. (2015). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of Medicinal Food, 18(9), 981-988. [Link]

-

Kim, M. S., & Kim, S. H. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Food Science and Human Wellness, 9(3), 205-214. [Link]

-

Gruhlke, M. C. H., & Slusarenko, A. J. (2012). Biological properties of garlic and garlic-derived organosulfur compounds. Environmental and Experimental Botany, 84, 8-20. [Link]

-

Rahman, M. S., & Kim, A. N. (2021). Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.). ResearchGate. [Link]

-

Lin, Q. D., Liu, L. N., Liu, X. Y., Yan, Y., Fang, B. J., Zhang, Y. L., Zhou, J., Li, Y. F., Zuo, W. L., & Song, Y. P. (2022). Experimental study on thioredoxin redox inhibitor 1-methylpropyl 2-imidazolyl disulfide promoting apoptosis of multiple myeloma cells in vitro and in vivo. European Review for Medical and Pharmacological Sciences, 26(4), 1435-1443. [Link]

-

National Center for Biotechnology Information (n.d.). Methyl propenyl disulfide. PubChem Compound Database. Retrieved from [Link]

-

Revell, K. D., & Miller, M. J. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Molecules, 28(10), 4099. [Link]

-

National Institute of Standards and Technology (n.d.). Disulfide, methyl 1-propenyl, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

Zareba, G., & Serratore, M. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(13), 5001. [Link]

-

National Institute of Standards and Technology (n.d.). Disulfide, methyl 1-propenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database (2022). Methyl 2-propenyl disulfide. HMDB. [Link]

-

National Institute of Standards and Technology (n.d.). Disulfide, methyl 1-propenyl, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

Saldea, M., & Saldea, D. (2022). Protein disulfide isomerase modulation of TRPV1 controls heat hyperalgesia in chronic pain. eLife, 11, e76878. [Link]

-

Han, H., & Lee, S. (2022). Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. Antibiotics, 11(11), 1612. [Link]

-

Zhang, Y., Wang, Y., & Liu, Y. (2021). Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni. Foods, 10(3), 532. [Link]

-

Wang, Y., Zhang, Y., & Liu, Y. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Antibiotics, 10(3), 318. [Link]

-

Ghiulai, R. M., & Ghiulai, C. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(11), 2187. [Link]

-

PlantaeDB (n.d.). Methyl propenyl disulfide. PlantaeDB. [Link]

Sources

- 1. Disulfide, methyl 1-propenyl, trans [webbook.nist.gov]

- 2. Disulfide, methyl 1-propenyl [webbook.nist.gov]

- 3. Disulfide, methyl 1-propenyl, cis [webbook.nist.gov]

- 4. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological properties of garlic and garlic-derived organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enzymatic Synthesis of Methyl 1-propenyl disulfide in Allium

Executive Summary

The genus Allium, encompassing onions, garlic, and leeks, is renowned for its distinctive flavor profiles and potent bioactive compounds, which are primarily sulfur-based. These compounds are not present in their final form in the intact plant but are generated through a rapid enzymatic cascade initiated by tissue damage. This guide provides a detailed technical exploration of the biosynthetic pathway leading to the formation of key sulfur volatiles, with a specific focus on Methyl 1-propenyl disulfide. We will dissect the roles of the critical enzymes, alliinase and lachrymatory factor synthase, elucidate the chemistry of the reactive intermediates, and present the subsequent non-enzymatic rearrangements that yield a complex array of organosulfur compounds. This document is intended for researchers, chemists, and drug development professionals seeking a deep mechanistic understanding and practical methodologies for studying this fascinating biochemical system.

Introduction: The Chemistry of Allium Flavor and Defense

The characteristic flavors and odors of Allium species are the products of a sophisticated chemical defense mechanism.[1][2] In their intact state, these plants store stable, odorless sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) within the cell cytoplasm.[3][4][5] The primary ACSOs vary by species; onions (A. cepa) are rich in S-(trans-prop-1-enyl)-L-cysteine sulfoxide (isoalliin), while garlic (A. sativum) predominantly contains S-allyl-L-cysteine sulfoxide (alliin).[4][6] Most Allium species also contain S-methyl-L-cysteine sulfoxide (methiin).[4][6]

Cellular damage, such as cutting or crushing, breaks down the compartmentalization, allowing the vacuolar enzyme alliinase (EC 4.4.1.4) to come into contact with these cytoplasmic precursors, initiating a rapid cascade that produces the volatile compounds responsible for flavor, aroma, and eye irritation.[5][7] Understanding this pathway is crucial for modulating flavor profiles in food science and for harnessing the well-documented therapeutic potential of these compounds in medicine.[8]

Part 1: The Core Enzymatic Cascade

The synthesis begins the moment the structural integrity of the Allium cell is compromised. This trigger is a classic example of a defense system where a stable precursor is rapidly converted into a reactive, deterrent compound.

Alliinase: The Initiating Catalyst

Alliinase (formally S-alkyl-L-cysteine S-oxide lyase) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that acts as the gatekeeper for this entire pathway.[7][9] Upon release from the vacuole, it encounters the ACSOs from the cytoplasm and swiftly catalyzes the cleavage of the carbon-sulfur bond.[9]

The reaction proceeds via a PLP-dependent mechanism, resulting in the formation of pyruvate, ammonia, and highly reactive sulfenic acids.[7][8] The specific sulfenic acids produced depend on the precursor ACSOs available. For the synthesis of Methyl 1-propenyl disulfide, two key precursors and their corresponding sulfenic acid products are involved:

-

Isoalliin (trans-S-1-propenyl-L-cysteine sulfoxide) is cleaved to form 1-propenesulfenic acid .[2]

-

Methiin (S-methyl-L-cysteine sulfoxide) is cleaved to form methanesulfenic acid .

This initial enzymatic step is the critical control point; without alliinase activity, the subsequent flavor and lachrymatory compounds cannot be formed. The enzyme's activity is optimal at a pH of 4.5-5.0 for the formation of propenyl-containing compounds.[10] However, it is irreversibly inhibited by the highly acidic conditions found in the stomach (pH < 3.6), a crucial consideration for the bioavailability of garlic-derived compounds from supplements.[10]

Part 2: The Sulfenic Acid Branchpoint: A Tale of Two Fates

The sulfenic acids generated by alliinase are ephemeral intermediates at a crucial metabolic fork. Their fate determines the final profile of volatile sulfur compounds.

Pathway A: The Lachrymatory Factor Synthase (LFS) Diversion

In onions, a significant portion of the 1-propenesulfenic acid is immediately sequestered by a second enzyme, the Lachrymatory Factor Synthase (LFS).[11][12] LFS is a unique enzyme that rapidly rearranges 1-propenesulfenic acid into syn-propanethial S-oxide, the volatile and potent lachrymatory factor responsible for inducing tears when cutting onions.[1][11]

This pathway acts as a competitive sink for 1-propenesulfenic acid. The existence of this enzyme is a key differentiator between the biochemistry of onions and garlic; garlic lacks LFS, which is why it does not produce the same tear-inducing effect.[13] Genetic silencing of the LFS gene results in a "tearless" onion, which consequently produces a higher concentration of thiosulfinates and their derivatives.[1][13][14]

Pathway B: Spontaneous Condensation to Thiosulfinates

When LFS is absent (as in garlic) or saturated, the sulfenic acids undergo spontaneous head-to-tail condensation to form thiosulfinates.[8][11] These are the compounds responsible for the sharp, pungent aroma of fresh garlic and onion. The formation of Methyl 1-propenyl disulfide is critically dependent on the formation of its thiosulfinate precursor, which arises from a "mixed" condensation event:

-

One molecule of 1-propenesulfenic acid condenses with one molecule of methanesulfenic acid .

-

This reaction yields S-(1-propenyl) 1-methanethiosulfinate (or its isomer, S-methyl 1-propenethiosulfinate).

This condensation is a non-enzymatic, spontaneous reaction driven by the inherent reactivity of the sulfenic acid intermediates.[11]

Part 3: Final Formation of Methyl 1-propenyl disulfide

Thiosulfinates are notoriously unstable and serve as intermediates for a broader family of organosulfur compounds.[15][16] They readily undergo further rearrangement and decomposition to form a complex mixture of disulfides, trisulfides, and other related compounds.[15][16] The formation of Methyl 1-propenyl disulfide occurs through the decomposition of its thiosulfinate precursor, S-(1-propenyl) 1-methanethiosulfinate. While the precise mechanisms can be complex, they generally involve homolytic cleavage and radical recombination pathways that ultimately yield the more stable disulfide. This final conversion is non-enzymatic.

The overall pathway is visualized in the diagram below.

Sources

- 1. Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alliinase - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TalkMED AI Paper-TAP [tap.talkmed.com]

- 5. liverpool.ac.uk [liverpool.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. grokipedia.com [grokipedia.com]

- 8. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the formation of allicin and other thiosulfinates from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. LachrymatoryFactorSynthase [collab.its.virginia.edu]

- 15. globalsciencebooks.info [globalsciencebooks.info]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 1-Propenyl Disulfide in the Onion Flavor Lexicon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The characteristic and pungent flavor of onion (Allium cepa) is a complex interplay of numerous volatile sulfur compounds, generated upon tissue disruption. Among these, methyl 1-propenyl disulfide, existing as (E)- and (Z)-isomers, plays a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of the biosynthesis, chemical properties, and sensory impact of methyl 1-propenyl disulfide, offering a comprehensive resource for professionals in food science, analytical chemistry, and pharmacology. The methodologies for its extraction, quantification, and synthesis are detailed, alongside an examination of its potential biological activities, which are of increasing interest in the field of drug development.

Introduction: The Chemical Architecture of Onion Flavor

The flavor of a freshly cut onion is not pre-existing within the intact bulb. It is the result of a rapid enzymatic cascade initiated by cellular damage. The primary flavor precursors are a class of non-volatile, sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs)[1][2]. In onion, the most abundant of these are (+)-S-methyl-L-cysteine sulfoxide (methiin) and trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin)[2][3]. When the onion is cut or crushed, the vacuolar enzyme alliinase (E.C. 4.4.1.4) is released and comes into contact with these cytosolic precursors, catalyzing their conversion into highly reactive sulfenic acids, pyruvic acid, and ammonia[1][2][4].

These sulfenic acids then undergo a series of spontaneous condensation and rearrangement reactions to form a complex bouquet of volatile sulfur compounds, including thiosulfinates, thiosulfonates, monosulfides, disulfides, and trisulfides. It is this intricate mixture that constitutes the signature "onion" aroma and taste. Methyl 1-propenyl disulfide is a key component of this volatile profile, contributing to the overall sensory experience.

Biosynthesis of Methyl 1-Propenyl Disulfide: A Multi-step Enzymatic Journey

The formation of methyl 1-propenyl disulfide is a direct consequence of the enzymatic breakdown of its precursors, methiin and isoalliin. The biosynthesis of these precursors is a complex process rooted in the plant's sulfur and amino acid metabolism.

The Glutathione Pathway: The Genesis of Flavor Precursors

The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides in Allium species is understood to proceed via the glutathione pathway[5]. This pathway involves the conjugation of an alkyl or alkenyl group to the cysteine residue of glutathione. While the complete enzymatic machinery is still under investigation, key steps have been elucidated. The process is initiated by the uptake of sulfate from the soil, which is then incorporated into cysteine[6]. Two crucial enzymes that have been identified at a molecular level are γ-glutamyl transpeptidase (GGT) and a flavin-containing monooxygenase (FMO)[5].

The formation of the S-1-propenyl and S-methyl side chains involves distinct enzymatic steps that are not yet fully characterized. However, it is known that the concentration of these precursors is influenced by factors such as sulfur availability in the soil. Higher sulfur fertility has been shown to increase the concentration of trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide[3][7].

The Alliinase Reaction and Subsequent Volatile Formation

Upon tissue disruption, the alliinase enzyme cleaves the C-S bond of methiin and isoalliin, yielding methanesulfenic acid and 1-propenesulfenic acid, respectively. These highly unstable intermediates can then react with each other or with themselves. The formation of the unsymmetrical disulfide, methyl 1-propenyl disulfide, occurs when methanesulfenic acid condenses with 1-propenesulfenic acid, followed by a series of reduction and rearrangement steps.

Sources

- 1. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cysteine sulfoxides and alliinase activity of some Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium [agris.fao.org]

- 6. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Methyl 1-propenyl Disulfide Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-propenyl disulfide, a key organosulfur compound found in various Allium species such as onions and garlic, exists as (E)- and (Z)-geometric isomers. These isomers contribute significantly to the characteristic flavor and aroma profiles of these plants and are also subjects of growing interest for their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of (E)- and (Z)-methyl 1-propenyl disulfide, including their synthesis, structural elucidation through spectroscopic methods, and a comparative analysis of their reactivity and stability. Detailed experimental protocols for their analysis and potential stereoselective synthesis are also presented to facilitate further research and application in drug discovery and development.

Introduction: The Significance of Methyl 1-propenyl Disulfide Isomers

The organosulfur compounds of Allium species have been a subject of scientific inquiry for decades, not only for their culinary importance but also for their diverse medicinal properties.[1] Among these, methyl 1-propenyl disulfide stands out as a significant contributor to the pungent and characteristic aroma of freshly cut onions and garlic.[2] This compound exists as two geometric isomers, (E)- and (Z)-methyl 1-propenyl disulfide, arising from the restricted rotation around the carbon-carbon double bond.

The spatial arrangement of the atoms in these isomers, while seemingly subtle, can have profound implications for their chemical and biological properties. Differences in steric hindrance and electronic distribution between the (E) and (Z) forms can influence their stability, reactivity, and how they interact with biological targets such as enzymes and receptors.[3] Therefore, a thorough understanding of the distinct chemical properties of each isomer is paramount for researchers in natural product chemistry, food science, and pharmacology.

This guide aims to provide a detailed technical resource on the chemical properties of (E)- and (Z)-methyl 1-propenyl disulfide. It will delve into their natural occurrence, methods for their stereoselective synthesis and isolation, and a comparative analysis of their spectroscopic signatures, reactivity, and stability. By consolidating this information, we hope to provide a solid foundation for future research into the unique biological activities of these fascinating molecules and their potential applications in drug development.

Physicochemical Properties of (E)- and (Z)-Methyl 1-propenyl Disulfide

The fundamental physicochemical properties of the (E)- and (Z)-isomers of methyl 1-propenyl disulfide are summarized in the table below. These properties are crucial for their isolation, purification, and analytical characterization.

| Property | (E)-Methyl 1-propenyl disulfide | (Z)-Methyl 1-propenyl disulfide | Reference(s) |

| Molecular Formula | C₄H₈S₂ | C₄H₈S₂ | [4][5] |

| Molecular Weight | 120.24 g/mol | 120.24 g/mol | [4][5] |

| CAS Number | 23838-19-9 | 23838-18-8 | [6][7] |

| Appearance | Colorless liquid (predicted) | Colorless liquid (predicted) | |

| Boiling Point | 140.12 °C (estimated) | 165.47 °C (estimated) | [8][9] |

| logP (o/w) | 3.020 (estimated) | 2.64 (estimated) | [8][9] |

| Water Solubility | 556.9 mg/L at 25 °C (estimated) | 556.9 mg/L at 25 °C (estimated) | [8][9] |

Stereoselective Synthesis and Isolation

The controlled synthesis of individual (E)- and (Z)-isomers of methyl 1-propenyl disulfide is essential for studying their distinct properties. While mixtures of these isomers are naturally present in Allium species, their separation can be challenging. Therefore, stereoselective synthetic routes are highly desirable.

General Strategies for Alkenyl Disulfide Synthesis

The synthesis of alkenyl disulfides can be approached through several general methodologies, often involving the formation of a sulfur-sulfur bond. One common strategy is the reaction of a thiol with a sulfenylating agent. For the synthesis of methyl 1-propenyl disulfide, this would involve either the reaction of 1-propenethiol with a methylsulfenylating agent or the reaction of methanethiol with a 1-propenesulfenylating agent.

A key challenge lies in the stereocontrol of the double bond. Stereoselective methods for the synthesis of (Z)-alkenyl sulfides have been reported, often utilizing the reduction of alkynyl sulfides.[1][10] For instance, the regio- and stereoselective reduction of an appropriate alkynyl sulfide precursor with a reagent like pinacolborane in the presence of a copper(I) catalyst can yield the desired (Z)-alkenyl sulfide.[10]

Proposed Stereoselective Synthesis Protocol for (Z)-Methyl 1-propenyl Disulfide

The following protocol outlines a potential stereoselective synthesis of (Z)-methyl 1-propenyl disulfide, adapted from established methods for related compounds.[10][11]

Workflow for (Z)-Methyl 1-propenyl Disulfide Synthesis

Caption: Proposed workflow for the stereoselective synthesis of (Z)-Methyl 1-propenyl disulfide.

Step-by-Step Methodology:

-

Synthesis of 1-(Methylthio)-1-propyne:

-

Dissolve 1-propyne in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add a solution of n-butyllithium in hexanes dropwise to generate lithium propynide.

-

Slowly add methyl methanethiosulfonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Purify the crude product by distillation or column chromatography.

-

-

Stereoselective Reduction to (Z)-1-(Methylthio)-1-propene:

-

Dissolve 1-(methylthio)-1-propyne in an appropriate solvent such as THF.

-

Add a catalytic amount of copper(I) chloride.

-

Add pinacolborane dropwise at room temperature.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Work up the reaction by adding an aqueous base and extract the product.

-

Purify by column chromatography.

-

-

Formation of (Z)-Methyl 1-propenyl Disulfide:

-

React (Z)-1-(methylthio)-1-propene with a chlorinating agent like sulfuryl chloride to form the corresponding (Z)-1-propenesulfenyl chloride.

-

Carefully react the in-situ generated sulfenyl chloride with methanethiol in the presence of a non-nucleophilic base to yield (Z)-methyl 1-propenyl disulfide.

-

Purify the final product by column chromatography.

-

Note: This is a proposed protocol and requires optimization. All reactions should be carried out under an inert atmosphere and with appropriate safety precautions.

Analytical Characterization

The unambiguous identification and differentiation of the (E)- and (Z)-isomers of methyl 1-propenyl disulfide rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile organosulfur compounds. The isomers can often be separated on a suitable capillary column, and their mass spectra provide valuable structural information.

Typical GC-MS Protocol for Allium Volatiles: [12][13]

-

Sample Preparation: Homogenize fresh Allium tissue in a suitable solvent (e.g., dichloromethane or diethyl ether) or use headspace solid-phase microextraction (SPME).

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is commonly used.[13]

-

Injector: Split/splitless injection at a temperature of 250 °C.[12]

-

Oven Program: A temperature gradient is typically employed, for example, starting at 40 °C, ramping to 150 °C at 4 °C/min, and then to 270 °C at 10 °C/min.[14]

-

Carrier Gas: Helium at a constant flow rate.[12]

-

-

Mass Spectrometry:

Mass Spectrometry Fragmentation:

While geometric isomers often exhibit similar mass spectra, subtle differences in fragment ion abundances can sometimes be observed.[8][15] The fragmentation of methyl 1-propenyl disulfide is expected to involve cleavage of the S-S bond and the C-S bonds, as well as rearrangements. Key fragments would likely include:

-

[M]+•: The molecular ion at m/z 120.

-

[CH₃S₂]+•: m/z 79

-

[C₃H₅S]+•: m/z 73

-

[CH₃S]+•: m/z 47

-

[C₃H₅]+•: m/z 41

A comparative analysis of the relative intensities of these fragments for the pure (E)- and (Z)-isomers is necessary for their definitive differentiation by mass spectrometry alone.

Diagram of GC-MS Analysis Workflow

Caption: A simplified workflow for the analysis of volatile compounds by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of geometric isomers. The chemical shifts and, most importantly, the coupling constants of the vinylic protons provide unambiguous information about the stereochemistry of the double bond.

Expected ¹H NMR Spectral Features:

-

Vinylic Protons: The protons on the double bond (H-C=C-H) will appear as multiplets in the olefinic region of the spectrum.

-

Methyl Protons: The methyl group attached to the sulfur will appear as a singlet, while the methyl group attached to the double bond will appear as a doublet.

Expected ¹³C NMR Spectral Features:

The chemical shifts of the vinylic carbons will also differ between the two isomers due to steric effects. The carbon atom of the methyl group in the cis position to the sulfur in the (Z)-isomer is expected to be shielded compared to the corresponding carbon in the (E)-isomer.

Comparative Chemical Reactivity and Stability

The different spatial arrangements of the (E)- and (Z)-isomers can lead to differences in their reactivity and stability.

-

Thermodynamic Stability: Generally, the (E)-isomer of a disubstituted alkene is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. This suggests that (E)-methyl 1-propenyl disulfide is likely more stable than its (Z)-counterpart.

-

Reactivity towards Oxidation: The disulfide bond is susceptible to oxidation, which can lead to the formation of thiosulfinates and thiosulfonates. The accessibility of the sulfur atoms to oxidizing agents may differ between the two isomers, potentially leading to different reaction rates.

-

Reactivity towards Reduction: The disulfide bond can be cleaved by reducing agents to form the corresponding thiols. The steric environment around the disulfide bond in each isomer might influence the rate of this reduction.

-

Thiol-Disulfide Exchange: Disulfides can undergo exchange reactions with thiols. The rate of these reactions could be influenced by the stereochemistry of the double bond, which affects the accessibility of the disulfide linkage.[17][18]

Biological Activity: A Frontier for Investigation

While the biological activities of crude extracts of Allium species are well-documented, there is a significant lack of research specifically comparing the biological effects of the individual (E)- and (Z)-isomers of methyl 1-propenyl disulfide.[19][20] Given that the geometry of a molecule can drastically affect its interaction with biological targets, it is highly probable that these two isomers exhibit different biological activities.[3][21]

Potential areas for investigation include:

-

Antimicrobial Activity: Many organosulfur compounds from Allium show antibacterial and antifungal properties.

-

Antioxidant Activity: The ability to scavenge free radicals is another reported activity of these compounds.

-

Enzyme Inhibition: The electrophilic nature of the disulfide bond suggests potential for interaction with nucleophilic residues in enzyme active sites.

-

Anti-inflammatory and Anticancer Effects: These activities have been reported for various garlic and onion-derived compounds.

Further research is critically needed to isolate or synthesize the pure (E)- and (Z)-isomers of methyl 1-propenyl disulfide and to evaluate their biological activities in a comparative manner.

Conclusion

The (E)- and (Z)-isomers of methyl 1-propenyl disulfide are important organosulfur compounds with distinct chemical properties that are yet to be fully explored. This technical guide has provided a comprehensive overview of their known physicochemical characteristics, analytical methodologies for their characterization, and proposed strategies for their stereoselective synthesis. The significant gap in the literature regarding the comparative biological activities of these isomers presents a compelling opportunity for future research. A deeper understanding of the unique properties of each isomer will not only enhance our knowledge of the chemistry of Allium species but also has the potential to unlock new avenues for the development of novel therapeutic agents.

References

- Brodnitz, M. H., Pascale, J. V., & Derslice, L. V. (1971). Flavor components of onion oil. Journal of Agricultural and Food Chemistry, 19(2), 273–276.

- Calixto, J. B. (2019). The role of natural products in modern drug discovery. Anais da Academia Brasileira de Ciências, 91(Suppl 3), e20190105.

- Demkowicz, S., Rachoń, J., & Witt, D. (2020). Diastereoselective Synthesis of Z‐Alkenyl Disulfides from α‐Thiophosphorylated Ketones and Thiosulfonates.

- Doroszuk, J., Musiejuk, M., Ponikiewski, Ł., & Witt, D. (2018). Convenient and Efficient Diastereoselective Preparation of Functionalized Z-Alkenyl Sulfides. European Journal of Organic Chemistry, 2018(48), 6826-6834.

-

The Good Scents Company. (n.d.). (E)-1-propenyl methyl disulfide. Retrieved from [Link]

- Karala, A. R., & Ruddock, L. W. (2010). Does S-methyl methanethiosulfonate trap the thiol–disulfide state of proteins?. Antioxidants & redox signaling, 12(9), 1029-1040.

- Kaszuba, M., & Wróbel, Z. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Postepy biochemii, 65(3), 221-228.

- Lanzotti, V. (2006). The analysis of onion and garlic.

- Mondal, S., Ghosh, S., & Pal, S. (2016). gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. International Journal of Research in Ayurveda and Pharmacy, 7(4), 88-92.

-

NIST. (n.d.). Disulfide, methyl 1-propenyl. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Disulfide, methyl 1-propenyl, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Disulfide, methyl 1-propenyl, trans-. In NIST Chemistry WebBook. Retrieved from [Link]

- Ponikiewski, Ł., & Witt, D. (2018). Convenient and Efficient Diastereoselective Preparation of Functionalized Z-Alkenyl Sulfides. European Journal of Organic Chemistry, 2018(48), 6826-6834.

-

PubChem. (n.d.). Methyl propenyl disulfide. Retrieved from [Link]

-

PubChem. (n.d.). (E)-1-Propenyl 2-propenyl disulfide. Retrieved from [Link]

-

PubChem. (n.d.). (-)-1-(Methylthio)propyl 1-propenyl disulfide. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy. In Organic Chemistry Data. Retrieved from [Link]

- Schultz, O. E., & Mohrmann, K. H. (1965). Disulfides from the Onion (Allium cepa). Pharmazie, 20(7), 441-445.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

The Good Scents Company. (n.d.). (Z)-1-propenyl methyl disulfide. Retrieved from [Link]

- Block, E. (1985). The chemistry of garlic and onions. Scientific American, 252(3), 114-119.

- Block, E., Naganathan, S., Putman, D., & Zhao, S. H. (1992). Allium chemistry: HPLC analysis of thiosulfinates from onion, garlic, wild garlic (ramsons), leek, scallion, shallot, elephant (great-headed) garlic, chive, and Chinese chive. Uniquely high allyl to methyl ratios in some garlic samples. Journal of Agricultural and Food Chemistry, 40(12), 2418-2430.

- Block, E., Dane, A. J., Thomas, S., & Horowitz, R. M. (1982). The chemistry of the genus Allium. 3. The isolation of 1-propenyl-containing disulfides from Allium cepa (onion). Journal of the American Chemical Society, 104(11), 3193-3194.

- Boelens, M., de Valois, P. J., Wobben, H. J., & van der Gen, A. (1971). Volatile flavor compounds from onion. Journal of Agricultural and Food Chemistry, 19(5), 984-991.

-

Cheméo. (n.d.). (E)-Methyl-1-propenyl disulfide. Retrieved from [Link]

-

Cheméo. (n.d.). (Z)-Methyl-1-propenyl disulfide. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. In Chem 117. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Coupling in 1H NMR. In Organic Chemistry at CU Boulder. Retrieved from [Link]

- Liu, G., Kong, L., Shen, J., & Zhu, G. (2014). A regio- and stereoselective entry to (Z)-β-halo alkenyl sulfides and their applications to access stereodefined trisubstituted alkenes. Organic & Biomolecular Chemistry, 12(14), 2310-2321.

- Schwan, A. L., & Strickler, R. R. (1997). Stereoselective synthesis of (E)- and (Z)-alkenyl sulfides from ketones. The Journal of Organic Chemistry, 62(21), 7122-7123.

- Tang, X., & Li, Z. (2013). Copper-catalyzed hydrothiolation of alkynes with diaryl disulfides: a stereoselective synthesis of (Z)-1-alkenyl sulfides. Organic letters, 15(23), 6030-6033.

-

The Good Scents Company. (n.d.). EPI System Information for (Z)-1-propenyl methyl disulfide 23838-18-8. Retrieved from [Link]

- Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. The Journal of nutrition, 136(3), 716S-725S.

- Block, E. (2010). Garlic and other alliums: the lore and the science. Royal Society of Chemistry.

- Ilic, D., Nikolic, V., Nikolic, L., Stankovic, M., Stanojevic, L., & Cakic, M. (2011). Allicin and related compounds: biosynthesis, synthesis and pharmacological activity. Facta universitatis-series: Physics, Chemistry and Technology, 9(1), 9-20.

- Lawson, L. D., & Gardner, C. D. (2005). Composition, stability, and bioavailability of garlic products used in a clinical trial. Journal of agricultural and food chemistry, 53(16), 6254-6261.

- Martins, N., Petropoulos, S., & Ferreira, I. C. (2016). Chemical composition and bioactive compounds of garlic (Allium sativum L.) as affected by high-pressure processing. Food chemistry, 202, 453-459.

- Rahman, K. (2007). Studies on garlic. The Journal of nutrition, 137(10), 2246S-2249S.

-

PubChem. (n.d.). Methyl cis-propenyl disulfide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supporting Information for "Oxidation of Sulfides to Sulfoxides and Sulfones with Hydrogen Peroxide Catalyzed by Graphene Oxide". Retrieved from [Link]

-

NIST. (n.d.). Methyl propyl disulfide. In NIST Chemistry WebBook. Retrieved from [Link]

- Popa, M. E., Niță, S., Călinescu, I., & Dinu-Pîrvu, C. E. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of food and drug analysis, 22(3), 333-341.

- Hou, Y., et al. (2014).

- Fard, M. A., & Hamd-Ghadareh, H. (2018). Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences, 1(1), 1-11.

-

MDPI. (n.d.). Special Issue : Organosulfur Compounds: Their Distribution and Biological Potential. Retrieved from [Link]

- Knight, J. R. (2018).

- Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.

- Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

-

Wikipedia. (2023, December 11). Aroma compound. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

-

Amanote Research. (n.d.). Stereoselective Synthesis of Alkenyl Silanes, Sulfones Phosphine Oxides, and Nitroolefins by Radical CS Bond Cleavage of Arylalkenyl Sulfides. Retrieved from [Link]

-

The Hebrew University of Jerusalem. (n.d.). The use of the 'Cryogenic' GC/MS and on-column injection for study of organosulfur compounds of the Allium sativum. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent studies on the chemistry and biological activities of the organosulfur compounds of garlic (Allium sativum). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and some properties of 1-alkenyl alkyl disulfides and di(1-alkenyl) disulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). Ab initio determination of crystal stability of di-p-tolyl disulfide. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Direct mass spectrometric characterization of disulfide linkages. Retrieved from [Link]

-

CONICET. (n.d.). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Stereoselective synthesis of alkenes and alkenyl sulfides from alkenyl halides using Pd and Ru catalysts. (b) Feringa's work: Pd-catalysed cross-coupling with organolithiums. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Sulfur compounds identification and quantification from Allium spp. fresh leaves. Retrieved from [Link]

-

ResearchGate. (n.d.). gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound (Z)-Methyl 1-propenyl disulfide (FDB021326). Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound (E)-Methyl 1-propenyl disulfide (FDB021325). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 2-propenyl disulfide (HMDB0041389). Retrieved from [Link]

-

precisionFDA. (n.d.). METHYL PROPENYL DISULFIDE, (Z)-. Retrieved from [Link]

-

PubChemLite. (n.d.). Disulfide, methyl 1-propenyl (C4H8S2). Retrieved from [Link]

-

NIST. (n.d.). Methyl trans-1-propenyl disulfide. Retrieved from [Link]

-

NIST. (n.d.). Methyl cis-propenyl disulfide. Retrieved from [Link]

-

NIST. (n.d.). (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane. Retrieved from [Link]

-

NIST. (n.d.). (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial characteristics of allyl methyl disulfide and dimethyl trisulfide of Allium tenuissimum flower essential oil against Escherichia coli O157:H7. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of relative energies for disulfides in high resolution structures of the PDB as predicted by the (a) Amber torsional potential, (b) full Amber potential including non-bonded terms, and (c) quantum chemical calculations using the MP2(full) level of theory. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The role of thiols and disulfides in protein chemical and physical stability. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

-

MDPI. (n.d.). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. Retrieved from [Link]

-

ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Retrieved from [Link]

-

PubMed. (n.d.). NMR methods for determining disulfide-bond connectivities. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of S(H)2 Reactions of Disulfides: Frontside vs Backside, Stepwise vs Concerted. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Previously reported methods for the synthesis of alkenyl disulfides.... Retrieved from [Link]

-

PubMed Central (PMC). (n.t.). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Retrieved from [Link]

-

PubMed. (n.d.). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Organosulfides from Onion Oil. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Determination of Organosulfides from Onion Oil. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Determination of organosulfides from onion oil. Retrieved from [Link]

-

PubMed. (n.d.). Determination of Organosulfides from Onion Oil. Retrieved from [Link]

-

MDPI. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved from [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Disulfide, methyl 1-propenyl [webbook.nist.gov]